CUDC-101, chemically named 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, is a rationally designed, synthetic, small molecule inhibitor. [] It targets three key proteins implicated in cancer development and progression: epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs). [, ] CUDC-101 falls under the classification of multi-target inhibitors or hybrid molecules due to its ability to simultaneously inhibit these distinct targets. [, ]
CUDC-101 exerts its anti-cancer effects through the simultaneous inhibition of HDACs, EGFR, and HER2. [] This multi-targeted approach disrupts multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis. [] Specifically, CUDC-101 inhibits HDACs, leading to histone hyperacetylation and modulation of gene expression. [] Simultaneously, it blocks EGFR and HER2 signaling, disrupting downstream pathways such as PI3K/AKT and Ras-MEK-Erk, which are frequently dysregulated in cancer. [, ] This multi-pronged attack makes CUDC-101 effective against a broader range of cancer cells, including those resistant to single-target agents. [, ]
Broad Anti-cancer Activity: CUDC-101 exhibits potent antiproliferative and pro-apoptotic effects in a wide range of cancer cell lines, including lung, breast, prostate, colon, liver, pancreatic, head and neck, bladder, anaplastic thyroid, and acute promyelocytic leukemia. [, , ]
Overcoming Drug Resistance: Importantly, CUDC-101 retains activity against cancer cells resistant to conventional single-target inhibitors, including those targeting EGFR, HER2, and HDACs. [, , , , , ] This highlights its potential to overcome drug resistance, a major challenge in cancer treatment.
Radiosensitizing Effects: Studies have shown that CUDC-101 enhances the cytotoxic effects of radiation therapy, suggesting potential applications in combination treatment strategies. [, ]
Inhibition of Tumor Growth and Metastasis: In vivo studies using xenograft models have demonstrated that CUDC-101 effectively inhibits tumor growth and metastasis in various cancer types, including anaplastic thyroid cancer. [, ]
Clinical Development: Based on its promising preclinical profile, CUDC-101 has progressed to Phase I clinical trials in patients with advanced solid tumors. [, , ]
Developing Effective Delivery Systems: Addressing the challenge of CUDC-101's poor water solubility is essential for developing formulations that enhance its bioavailability and therapeutic efficacy. Nanoparticles and hyaluronidase-coated delivery systems have shown promise in preclinical studies. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: